1-(2-Methyloxolan-2-yl)pent-4-en-1-one
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Overview
Description
1-(2-Methyloxolan-2-yl)pent-4-en-1-one is a chemical compound with the CAS Number: 80275-33-8 . It has a molecular weight of 168.24 and the IUPAC name is 1-(2-methyltetrahydrofuran-2-yl)pent-4-en-1-one . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16O2/c1-3-4-6-9(11)10(2)7-5-8-12-10/h3H,1,4-8H2,2H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not available in the web search results.Scientific Research Applications
Synthesis and Polymer Applications
A novel synthesis approach involving "1-(2-Methyloxolan-2-yl)pent-4-en-1-one" related compounds, such as glycerin carbonate-based intermediates, uses thiol-ene chemistry to create dicyclocarbonates. These intermediates are then utilized to synthesize polyhydroxyurethanes without isocyanate, showcasing potential in producing polymers with specific thermal and mechanical properties (Benyahya et al., 2011). This method, characterized by high yield and the absence of solvent or photoinitiator, indicates a sustainable pathway for polymer synthesis with broad applications in materials science.
Enantioselective Reactions and Chiral Compounds
Research into chiral hypervalent iodine(III)-mediated enantioselective reactions has shown the creation of optically active 1,3-dioxolan-2-yl cation intermediates, closely related to "this compound." These intermediates facilitate the regioselective attack of nucleophiles, leading to a reversal of enantioselectivity in dioxyacetylation processes (Fujita et al., 2011). Such findings are crucial for developing synthetic strategies for producing enantiomerically pure compounds, which are significant in pharmaceutical and agrochemical industries.
Biofuels and Sustainable Solvents
Exploration into biofuels has led to the synthesis of pentanol isomers, like 2-methyl-1-butanol and 3-methyl-1-butanol, from microbial fermentations, which are structurally related to "this compound." These compounds, through metabolic engineering, have been identified as potential biofuels, indicating the broader applicability of similar compounds in renewable energy sources (Cann & Liao, 2009).
Green Chemistry and Environmental Impact
The use of "this compound" related solvents, like 2-methyloxolane (2-MeOx), has been highlighted for its bio-based and environmentally friendly properties. These solvents have been compared with conventional petroleum-based solvents like hexane, emphasizing their reduced toxicological profile and lower environmental impact. Such solvents are particularly promising for extracting natural products and food ingredients, showcasing a sustainable alternative to traditional extraction methods (Rapinel et al., 2020).
Safety and Hazards
The safety information for 1-(2-Methyloxolan-2-yl)pent-4-en-1-one includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . Please refer to the MSDS for more detailed safety information .
Properties
IUPAC Name |
1-(2-methyloxolan-2-yl)pent-4-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-3-4-6-9(11)10(2)7-5-8-12-10/h3H,1,4-8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKUOKUPNXYDLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)C(=O)CCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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